molecular formula C21H22ClN3O2 B2838057 2-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol CAS No. 899971-96-1

2-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol

Cat. No.: B2838057
CAS No.: 899971-96-1
M. Wt: 383.88
InChI Key: OOAGJSCROSWCHQ-UHFFFAOYSA-N
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Description

The compound “2-(9-Chloro-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)phenol” is a unique chemical with the linear formula: C22H24ClN3O . It has a molecular weight of 381.909 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Antimicrobial, Anti-inflammatory, and Antioxidant Activity

Spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines, which share structural features with the mentioned compound, have been investigated for their biological activities. These compounds have shown significant antimicrobial activity against S. aureus, anti-inflammatory effects superior to diclofenac, and high antioxidant activity (Mandzyuk et al., 2020).

Corrosion Inhibition

Research on benzimidazole derivatives, which have structural similarities to the mentioned compound, has demonstrated their effectiveness as corrosion inhibitors for N80 steel in hydrochloric acid. These studies reveal the potential of such compounds in industrial applications, especially in protecting materials from corrosion (Yadav et al., 2016).

Spiro Compound Synthesis and Transformation

Studies have also focused on the synthesis and transformation of spiro compounds, including spirobenzoxazoles and spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives. These research efforts highlight the versatility of spiro compounds in chemical synthesis and their potential for generating new molecules with various biological and industrial applications (Kurasawa et al., 1988; Wang et al., 2012).

Molecular Interaction Studies

The molecular interactions of compounds structurally related to the mentioned chemical have been studied for their binding properties, particularly as antagonists for specific receptors. Such studies provide insights into the potential therapeutic applications of these compounds (Shim et al., 2002).

Properties

IUPAC Name

2-(9-chloro-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c1-24-10-8-21(9-11-24)25-18(16-12-14(22)6-7-20(16)27-21)13-17(23-25)15-4-2-3-5-19(15)26/h2-7,12,18,26H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAGJSCROSWCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4O)C5=C(O2)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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